3-阿拉-28-葡糖刺五加皂苷元

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

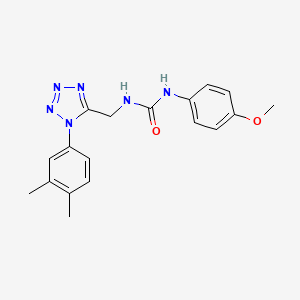

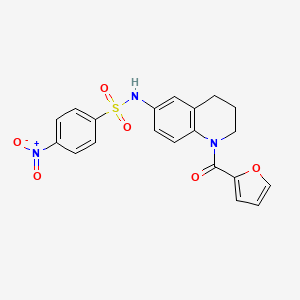

Hederagenin (HG) is a pentacyclic triterpenoid that exists in many plants in the form(s) of sapogenin or saponins . It is widely distributed in a variety of medicinal plants . It has a wide range of pharmacological activities, including antitumor, anti-inflammatory, antidepressant, anti-neurodegenerative, antihyperlipidemic, antidiabetic, anti-leishmaniasis, and antiviral activities .

Synthesis Analysis

The biosynthesis of triterpene saponins like 3-Ara-28-Glu Hederagenin involves the elaboration, hydroxylation, and glycosylation of the triterpene skeleton . One of the key enzymes involved in this process is UGT73F3, a uridine diphosphate glycosyltransferase, which has been confirmed to glucosylate hederagenin at the C28 position .Molecular Structure Analysis

Hederagenin consists of a 30-carbon skeleton with five available sites at the C-3, C-12, C-13, C-23, and C-28 positions for chemical modifications . This enables the synthesis of novel compounds with potentially higher potency and selectivity, and with fewer side effects .Chemical Reactions Analysis

The structural modification of the triterpene scaffold of Hederagenin at the C-3, C-12, C-13, C-23, and C-28 positions has resulted in compounds that exhibited greater potency than Hederagenin itself .Physical And Chemical Properties Analysis

Hederagenin is quickly absorbed in the gastrointestinal tract with a short elimination half-life, and can cross the blood–brain barrier and rapidly distribute into cerebrospinal fluid .科学研究应用

三萜皂苷研究

三萜皂苷,包括与3-阿拉-28-葡糖刺五加皂苷元相关的化合物,已从常春藤和日本楤木等多种植物中分离出来。这些化合物因其各种生物活性而具有重要意义。例如,从常春藤中分离的螺旋苷A和B已在结构上建立,并且由于其化学性质和潜在的生物活性而引起人们的兴趣(Bedir 等人,2000); (Grishkovets 等人,2000)。

分析方法开发

一项关于五加皮提取物的研究重点介绍了开发一种HPLC/UV分析方法来确定活性化合物,包括刺五加皂苷元的变体。该方法对于标准化健康功能性食品成分并确保其质量至关重要(Ahn 等人,2017)。

抗癌和抗糖尿病潜力

含有相关皂苷的五加皮叶已被研究其抗癌和抗糖尿病特性。从这些叶子中分离出的新化合物对各种癌细胞系表现出显着的细胞毒活性,突出了刺五加皂苷衍生物在癌症治疗中的潜力(Zhang 等人,2013)。

抗补体活性

已研究来自恶草根的刺五加皂苷元和相关皂苷的抗补体活性,这在免疫反应调节中具有重要意义。这项研究为免疫相关疾病的治疗应用开辟了可能性(Oh 等人,1999)。

生物合成研究

对七叶树的转录组分析导致发现了参与刺五加皂苷元生物合成的基因。这项研究对于了解生物合成途径至关重要,并且可能导致植物生物工程和药物开发中的新方法的开发(Han 等人,2018)。

降血糖活性

从五加皮中分离出的皂苷元——五加皮苷被发现具有很强的降血糖活性。这一发现与开发治疗糖尿病的新疗法尤为相关(Yoshikawa 等人,1995)。

作用机制

安全和危害

While Hederagenin has many potential benefits, it also has some limitations. The low bioavailability and moderate hemolysis effect of Hederagenin may limit its clinical application . The cause of the observed toxic effects in some animals, including dogs, cats, cattle, goats, and horses also needs to be explained .

未来方向

Future research on Hederagenin will focus on prolonging its half-life, improving its bioavailability, enhancing its pharmacological activity, as well as decreasing or avoiding hemolysis by structural modification or formulation design . This could potentially accelerate Hederagenin from the preclinical to clinical research phase .

属性

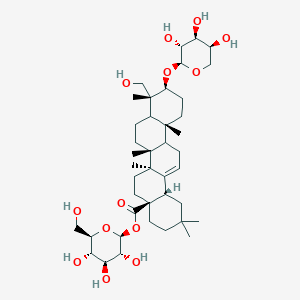

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O13/c1-36(2)13-15-41(35(50)54-34-32(49)30(47)29(46)24(18-42)52-34)16-14-39(5)21(22(41)17-36)7-8-26-37(3)11-10-27(53-33-31(48)28(45)23(44)19-51-33)38(4,20-43)25(37)9-12-40(26,39)6/h7,22-34,42-49H,8-20H2,1-6H3/t22-,23-,24+,25?,26?,27-,28-,29+,30-,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVNVSOIAFGLPL-FBTWDWMFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@](C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)CO)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ara-28-Glu Hederagenin | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2986131.png)

![1'-(3-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2986133.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide](/img/structure/B2986137.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2986150.png)